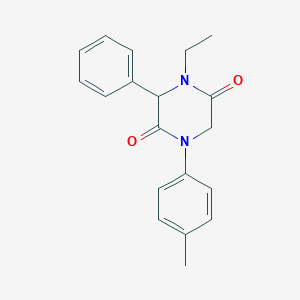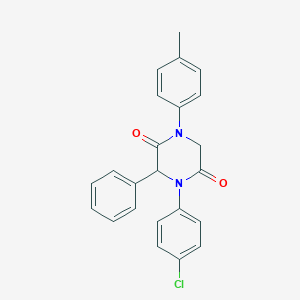
4-(4-Chlorophenyl)-1-(4-methylphenyl)-3-phenyl-2,5-piperazinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorophenyl)-1-(4-methylphenyl)-3-phenyl-2,5-piperazinedione, also known as CP-55940, is a synthetic cannabinoid compound that acts as a potent agonist of the cannabinoid receptors. It was first synthesized in the 1980s and has since been extensively studied for its potential therapeutic applications.
作用機序
4-(4-Chlorophenyl)-1-(4-methylphenyl)-3-phenyl-2,5-piperazinedione acts as a potent agonist of the cannabinoid receptors, particularly the CB1 receptor, which is predominantly expressed in the central nervous system. It activates these receptors, leading to a variety of physiological effects, including analgesia, sedation, and euphoria.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of inflammatory mediators, and the activation of the endocannabinoid system. It has also been shown to have potential neuroprotective effects and to modulate the immune response.
実験室実験の利点と制限
4-(4-Chlorophenyl)-1-(4-methylphenyl)-3-phenyl-2,5-piperazinedione is a potent and selective agonist of the cannabinoid receptors, making it a valuable tool for studying the endocannabinoid system and its role in various physiological processes. However, its potency and potential for abuse also make it a challenging compound to work with, and caution must be exercised when handling and administering it.
将来の方向性
There are many potential future directions for research on 4-(4-Chlorophenyl)-1-(4-methylphenyl)-3-phenyl-2,5-piperazinedione, including further investigation of its potential therapeutic applications, the development of new synthetic analogs with improved selectivity and potency, and the elucidation of its molecular mechanisms of action. Additionally, research on the potential risks and benefits of using this compound as a therapeutic agent will be important for determining its clinical utility.
合成法
The synthesis of 4-(4-Chlorophenyl)-1-(4-methylphenyl)-3-phenyl-2,5-piperazinedione involves several steps, starting with the reaction of 4-chlorobenzoic acid with 4-methylbenzylamine to form an intermediate compound. This is then reacted with phenylhydrazine to form the piperazine ring, which is subsequently oxidized to form the final product. The synthesis process has been optimized over the years to improve yield and purity.
科学的研究の応用
4-(4-Chlorophenyl)-1-(4-methylphenyl)-3-phenyl-2,5-piperazinedione has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, anxiety, and other neurological disorders. It has also been investigated for its potential use in cancer treatment and as an antiemetic agent.
特性
分子式 |
C23H19ClN2O2 |
|---|---|
分子量 |
390.9 g/mol |
IUPAC名 |
4-(4-chlorophenyl)-1-(4-methylphenyl)-3-phenylpiperazine-2,5-dione |
InChI |
InChI=1S/C23H19ClN2O2/c1-16-7-11-19(12-8-16)25-15-21(27)26(20-13-9-18(24)10-14-20)22(23(25)28)17-5-3-2-4-6-17/h2-14,22H,15H2,1H3 |
InChIキー |
KXSGABQNATYWOT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
正規SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4Z)-4-[3-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B242350.png)
![4-[3-(2-methylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B242351.png)
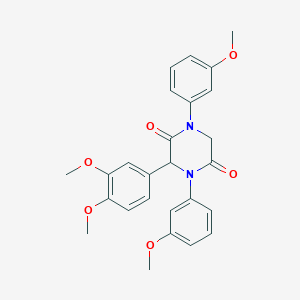
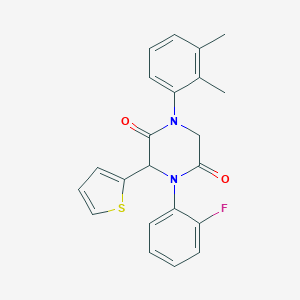
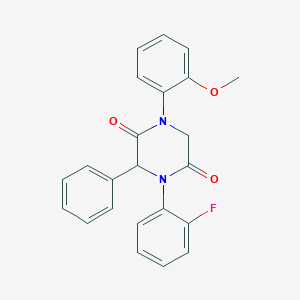
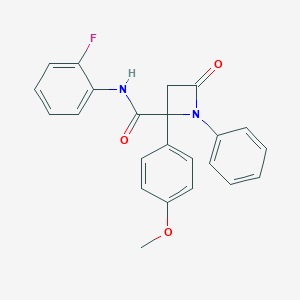
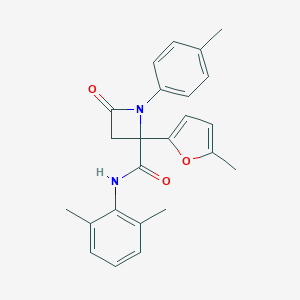
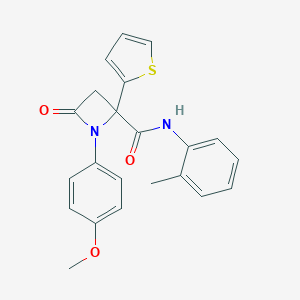
![3-[dimethyl-[4-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]butyl]azaniumyl]propyl-dimethyl-[4-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]butyl]azanium;tetraiodide](/img/structure/B242377.png)
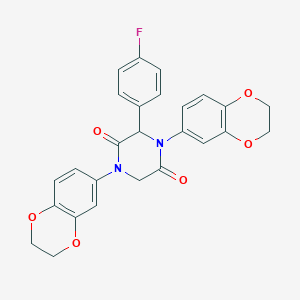

![3-[4-(Dimethylamino)phenyl]-1-(2,3-dimethylphenyl)-4-(4-methoxyphenyl)-2,5-piperazinedione](/img/structure/B242381.png)
